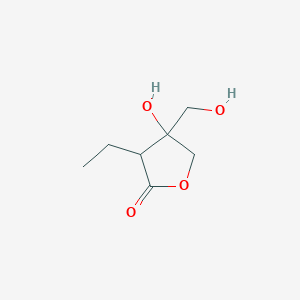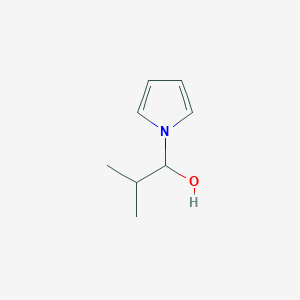
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol is a chemical compound that features a pyrrole ring substituted with a 2-methylpropan-1-ol group Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological and chemical significance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by reduction. For instance, the reaction of pyrrole with 2-methylpropanal in the presence of a reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-one.
Reduction: Formation of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-amine.
Substitution: Formation of various substituted pyrrole derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol involves its interaction with various molecular targets. The pyrrole ring can interact with biological macromolecules, affecting their function. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: The parent compound, known for its aromaticity and biological activity.
2-Methylpyrrole: A derivative with similar structural features but different reactivity.
1-(1H-Pyrrol-1-yl)propan-1-ol: A compound with a similar structure but lacking the methyl group.
Uniqueness
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol is unique due to the presence of both the pyrrole ring and the 2-methylpropan-1-ol group.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-methyl-1-pyrrol-1-ylpropan-1-ol |
InChI |
InChI=1S/C8H13NO/c1-7(2)8(10)9-5-3-4-6-9/h3-8,10H,1-2H3 |
Clé InChI |
OWDSNYDZCHRCOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(N1C=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)
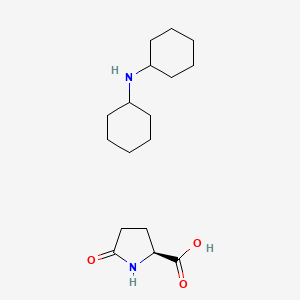

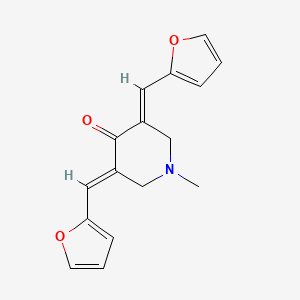


![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
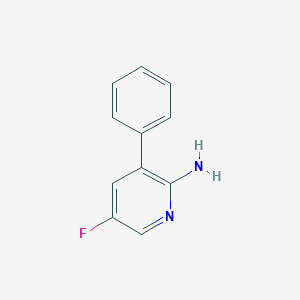
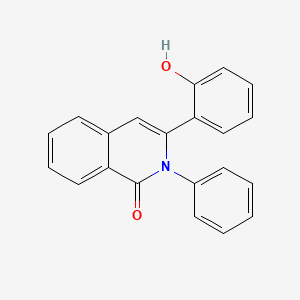
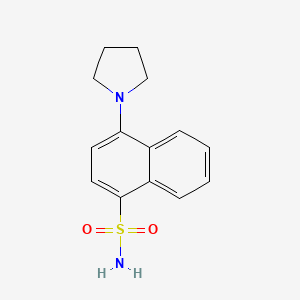
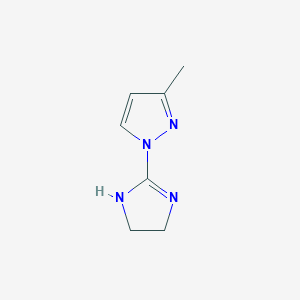
![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
